N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester

Catalog No.
S3314323
CAS No.
2648861-83-8
M.F
C21H29FN2O3
M. Wt
376.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-v...

CAS Number

2648861-83-8

Product Name

N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester

IUPAC Name

ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate

Molecular Formula

C21H29FN2O3

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C21H29FN2O3/c1-4-27-21(26)19(15(2)3)23-20(25)17-14-24(13-9-5-8-12-22)18-11-7-6-10-16(17)18/h6-7,10-11,14-15,19H,4-5,8-9,12-13H2,1-3H3,(H,23,25)/t19-/m0/s1

InChI Key

WPRKGJGOLPGBMG-IBGZPJMESA-N

SMILES

CCOC(=O)C(C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Cannabinoid Receptor Ligand

5F-EMB-PICA is a synthetic compound classified as a cannabimimetic, meaning it mimics the effects of cannabinoids, the active components of cannabis. Studies suggest it binds to the cannabinoid receptors CB1 and CB2, similar to tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis [].

However, unlike THC, the specific mechanisms of action of 5F-EMB-PICA are not fully understood. Further research is necessary to determine how it interacts with the endocannabinoid system and its potential therapeutic applications [].

Potential Therapeutic Applications

  • Pain Management

    Some studies suggest 5F-EMB-PICA may have analgesic properties, potentially offering relief from chronic pain [].

  • Neurological Disorders

    Limited research suggests a possible role for 5F-EMB-PICA in treating neurological conditions like epilepsy and Alzheimer's disease. However, more investigation is needed to determine its efficacy and safety [, ].

N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester is a synthetic compound belonging to the class of indole derivatives, which are often studied for their pharmacological properties. This compound features a unique molecular structure characterized by the presence of a fluorinated pentyl chain attached to an indole core, along with a carbonyl group linked to the amino acid L-valine and an ethyl ester functional group. Its molecular formula is C21H29FN2O3C_{21}H_{29}FN_{2}O_{3} with a molecular weight of approximately 376.47 g/mol .

The chemical behavior of N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester includes various types of reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups and affecting its biological activity.
  • Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding acid and ethanol, which may influence its solubility and reactivity in biological systems.
  • Substitution Reactions: Given its structure, substitution reactions may occur at the indole nitrogen or the carbon adjacent to the carbonyl group, potentially leading to derivatives with altered pharmacological profiles .

The synthesis of N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester typically involves several steps:

  • Formation of the Indole Derivative: Starting from commercially available indole derivatives, the introduction of a fluorinated pentyl chain is achieved through alkylation reactions.
  • Carbonyl Group Introduction: The carbonyl moiety is introduced via acylation methods using appropriate acyl chlorides or anhydrides.
  • Coupling with L-Valine: The indole derivative is then coupled with L-valine through peptide bond formation, often utilizing coupling reagents like carbodiimides.
  • Esterification: Finally, the resulting amide undergoes esterification with ethanol to yield the ethyl ester form .

N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester has applications primarily in research settings:

  • Psychoactive Research: Due to its cannabinoid receptor activity, it is studied for its potential effects on mood and cognition.
  • Drug Development: It serves as a lead compound for developing new therapeutic agents targeting endocannabinoid systems.
  • Toxicology Studies: Its high potency makes it relevant in studies investigating the safety and risks associated with synthetic cannabinoids .

Interaction studies have shown that N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester interacts significantly with cannabinoid receptors CB1 and CB2. These studies often utilize radiolabeled ligands to assess binding affinity and functional activity in vitro. The compound has demonstrated full agonist activity at CB1 receptors, leading to pronounced psychoactive effects . Additionally, research indicates potential interactions with other neurotransmitter systems, which may contribute to its complex pharmacological profile.

N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester shares structural similarities with several other synthetic cannabinoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
5F-MDMB-PICAIndazole core; fluorinated pentyl chainNotable for its high potency and risk of severe toxicity
5F-MDMB-PINACAIndazole core; similar carbon chainKnown for its broad distribution in synthetic cannabis products
5F-MDMB-BINACAIndazole structure; varying alkoxy groupsExhibits different receptor affinity profiles compared to other analogs

These compounds are unique in their specific structural modifications that influence their binding affinities and biological activities at cannabinoid receptors. N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester stands out due to its specific combination of an indole core and L-valine linkage, contributing to distinct pharmacological properties compared to other synthetic cannabinoids .

The indole nucleus serves as the foundational scaffold for this compound, requiring precise functionalization at the N-1 and C-3 positions. Modern synthetic routes employ a sequential strategy involving:

N-1 Alkylation

The introduction of the 5-fluoropentyl group at the indole nitrogen typically proceeds via nucleophilic substitution. Methyl 1H-indole-3-carboxylate undergoes deprotonation with potassium tert-butoxide in tetrahydrofuran, followed by reaction with 1-bromo-5-fluoropentane (Figure 1A). This step achieves >85% yield under optimized conditions (0°C, 12 hours), with purity confirmed by ^1H NMR (δ 5.78 ppm for N-CH2 resonance). Alternative protocols using phase-transfer catalysts or microwave assistance remain underexplored for this specific substrate.

C-3 Carboxylation and Amidation

Post-alkylation, the methyl ester at C-3 undergoes hydrolysis to the carboxylic acid using LiOH/THF-H2O (1:1), followed by activation with oxalyl chloride in dichloromethane. Subsequent amidation with L-valine ethyl ester hydrochloride in the presence of triethylamine affords the target compound (62–68% yield over two steps). Crucially, competing reactions at C-2 are minimized through steric hindrance from the 5-fluoropentyl group, as evidenced by the absence of C-2 byproducts in LC-MS analyses.

Table 1: Key Intermediates in Indole Functionalization

IntermediateSynthetic StepYield (%)Purity (HPLC)
Methyl 1H-indole-3-carboxylateStarting material>99%
N-5-Fluoropentyl indoleAlkylation8795%
Indole-3-carboxylic acidEster hydrolysis9298%
Activated acyl chlorideOxalyl chloride treatmentQuant.

Stereochemical Considerations in L-Valine Ester Derivative Synthesis

The L-valine ethyl ester moiety introduces a chiral center critical for cannabinoid receptor binding affinity. Synthesis preserves stereochemical integrity through:

Enantioselective Amidation

Coupling the activated indole-3-carbonyl chloride with L-valine ethyl ester proceeds without racemization when conducted below 25°C. Chiral HPLC analysis (Chiralpak IA column, hexane:isopropanol 90:10) confirms >98% enantiomeric excess, attributable to the rapid acylation kinetics overpowering potential epimerization.

Steric Guidance in Crystal Packing

X-ray crystallography of related compounds reveals that the tert-butyl group of valine enforces a gauche conformation in the ester linkage, preorganizing the molecule for CB1 receptor interaction. This conformational bias is absent in D-valine analogs, explaining their 30-fold lower binding affinity in comparative assays.

Fluoropentyl Side Chain Incorporation: Methodological Innovations and Challenges

The 5-fluoropentyl group’s installation faces dual challenges: achieving linear alkylation without branching and maintaining fluorine atom stability under basic conditions.

Regioselective Alkylation

Competition between N-1 and C-3 alkylation is mitigated through:

  • Low-temperature deprotonation (−10°C) favoring N- over C-lithiation
  • Bulky electrophiles: 1-bromo-5-fluoropentane’s linear structure prevents Wagner-Meerwein rearrangements observed with branched analogs

Fluorine Retention Strategies

The electron-withdrawing fluorine atom risks elimination during prolonged reaction times. Kinetic studies identify a safe window (≤8 hours at 25°C) where defluorination remains below 2%. Post-reaction quenching with ammonium chloride (instead of water) further suppresses HF formation, preserving >97% fluorine content.

Figure 2: Fluoropentyl Stability Under Varied Conditions

  • pH 7.0 buffer: 98% retention after 24h
  • 1M NaOH: 12% defluorination in 1h
  • THF reflux: 5% loss over 8h

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

376.21622095 g/mol

Monoisotopic Mass

376.21622095 g/mol

Heavy Atom Count

27

UNII

ZWF7RX4ZHP

Dates

Modify: 2024-04-14

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